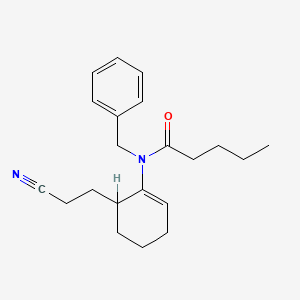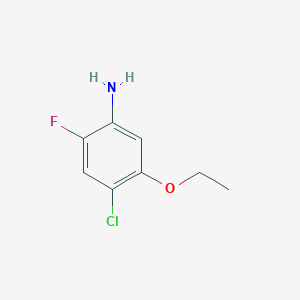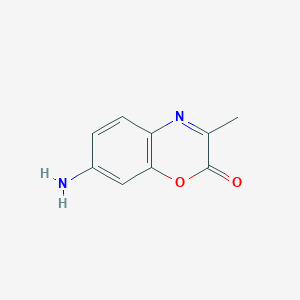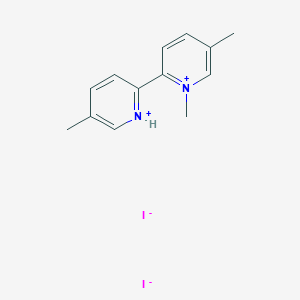
1,5,5'-Trimethyl-2,2'-bipyridin-1-ium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C13H16I2N2. It is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with three methyl groups and two iodide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide typically involves the reaction of 2,2’-bipyridine with methylating agents in the presence of iodide sources. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic or heterocyclic residues.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their high efficiency and ability to produce large quantities of the desired compound. Electrochemical methods and alternative pathways involving sulfur and phosphorus compounds are also explored to overcome challenges associated with traditional catalysis methods .
化学反応の分析
Types of Reactions
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can be reduced to form radical cations, which are important in redox chemistry.
Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound, radical cations, and substituted derivatives. These products have significant applications in electrochemistry and materials science.
科学的研究の応用
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound is explored for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent, given its ability to interact with biological molecules.
Industry: The compound is used in the development of electrochromic devices, which change color in response to an electric current.
作用機序
The mechanism of action of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include transition metals, with which it forms stable complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. The pathways involved in its mechanism of action are primarily related to electron transfer and coordination chemistry.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A parent compound of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide, known for its use as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
1,4,4’-Trimethyl-2,2’-bipyridinium diiodide: A similar compound with different methyl group positions, affecting its chemical properties and applications.
Uniqueness
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is unique due to its specific methylation pattern and iodide ions. This structure imparts distinct electrochemical properties, making it suitable for applications in electrochromic devices and redox chemistry. Its ability to form stable complexes with transition metals also sets it apart from other bipyridine derivatives.
特性
CAS番号 |
88214-10-2 |
|---|---|
分子式 |
C13H16I2N2 |
分子量 |
454.09 g/mol |
IUPAC名 |
1,5-dimethyl-2-(5-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H15N2.2HI/c1-10-4-6-12(14-8-10)13-7-5-11(2)9-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1 |
InChIキー |
QPQDUQAZNGOXCG-UHFFFAOYSA-M |
正規SMILES |
CC1=C[NH+]=C(C=C1)C2=[N+](C=C(C=C2)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


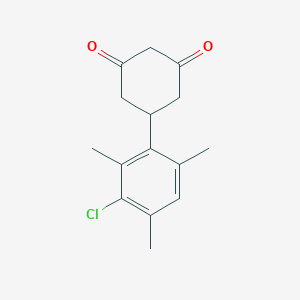
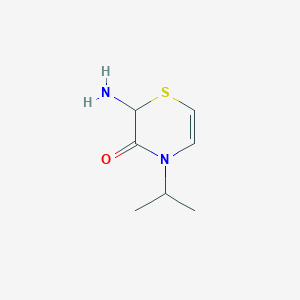
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

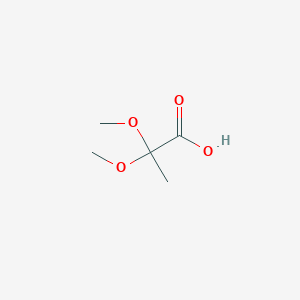
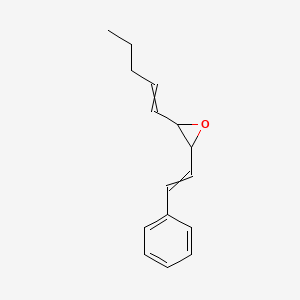
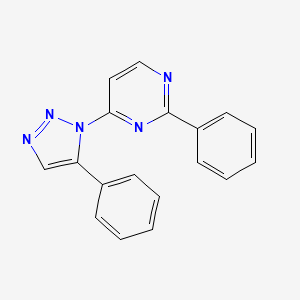
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
